BenchChemオンラインストアへようこそ!

Stauntosaponin A

Na+/K+-ATPase Inhibition Cardiac Glycosides Cancer Research

Stauntosaponin A (Stauntoside C) is a defined secopregnane steroidal glycoside for precise Na+/K+-ATPase pump inhibition (IC50: 21 µM). Its rare secopregnane core and specific 3-O-β-D-oleandropyranosyl moiety distinguish it from generic cardenolides (e.g., ouabain) and close analogs like Stauntosaponin B (29 µM). Essential for SAR studies mapping α-subunit binding or investigating Na+/K+-ATPase signalosome functions in cancer models. Use also as a definitive marker for Cynanchum stauntonii authentication.

Molecular Formula C28H38O7
Molecular Weight 486.6 g/mol
Cat. No. B1512708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStauntosaponin A
Molecular FormulaC28H38O7
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C4CCC56COC7(C5C(CO7)OC6=C4C=CC3=C2)C)C)OC)O
InChIInChI=1S/C28H38O7/c1-15-23(29)20(30-4)12-22(33-15)34-17-7-9-26(2)16(11-17)5-6-18-19(26)8-10-28-14-32-27(3)24(28)21(13-31-27)35-25(18)28/h5-6,11,15,17,19-24,29H,7-10,12-14H2,1-4H3/t15-,17+,19+,20-,21-,22+,23-,24-,26+,27-,28+/m1/s1
InChIKeyKNFHQIUXHMJLPI-IXHFUHRASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stauntosaponin A: Steroidal Glycoside Na+/K+-ATPase Inhibitor for Cancer Research Procurement


Stauntosaponin A (CAS 1417887-91-2), also known as Stauntoside C, is a secopregnane-type steroidal glycoside [1]. It was first isolated and characterized from the roots of Cynanchum stauntonii (Decne.) Schltr.ex Levl. (Asclepiadaceae) in 2012 [1]. Its molecular formula is C₂₈H₃₈O₇, with a molecular weight of 486.6 g/mol [2]. The compound is structurally defined as 3-O-β-D-oleandropyranosyl-14,16:15,20:18,20-triepoxy-14,15-secopregn-4,6,8(14)-triene [1]. Its primary biological activity is inhibition of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump, a validated target in cardiac physiology and emerging oncology research [1].

Why Stauntosaponin A Cannot Be Interchanged with Generic Na⁺/K⁺-ATPase Inhibitors


Stauntosaponin A belongs to the rare secopregnane subclass of steroidal glycosides, which are structurally distinct from the more common cardenolide-type cardiac glycosides like ouabain and digoxin [1]. Even within its own subclass, the presence or absence of specific sugar moieties and the exact secopregnane core architecture directly modulate Na⁺/K⁺-ATPase inhibitory potency [1]. For example, the closely related co-isolate Stauntosaponin B, differing only in its sugar moiety (thevetopyranosyl vs. oleandropyranosyl), exhibits a measurable difference in activity [1]. Therefore, substituting Stauntosaponin A with a generic Na⁺/K⁺-ATPase inhibitor, or even a structurally similar saponin, without accounting for these precise molecular features, can lead to significant and unpredictable variations in experimental outcomes, particularly in dose-response and mechanism-of-action studies.

Quantitative Differentiation of Stauntosaponin A Against Key Comparators


Superior Na⁺/K⁺-ATPase Inhibitory Potency Relative to Structurally Similar Stauntosaponin B

Stauntosaponin A demonstrates a quantitatively superior inhibitory effect on Na⁺/K⁺-ATPase compared to its closest structural analog, Stauntosaponin B. In a direct comparative study, Stauntosaponin A exhibited an IC₅₀ value of 21 μM, while Stauntosaponin B showed an IC₅₀ of 29 μM [1]. This 38% difference in potency is attributed to the distinct sugar moiety at the C-3 position (β-D-oleandropyranosyl in A versus β-D-thevetopyranosyl in B) [1].

Na+/K+-ATPase Inhibition Cardiac Glycosides Cancer Research

Distinct Structural Class Compared to Cardiac Glycoside Ouabain

Stauntosaponin A belongs to the 14,15-secopregnane class of steroids, a structural motif fundamentally different from the cardenolide framework of classic cardiac glycosides like ouabain [1]. While both inhibit Na⁺/K⁺-ATPase, their binding modes and downstream signaling consequences may differ, offering a distinct tool compound for mechanistic studies [2]. In the same assay, Stauntosaponin A's IC₅₀ of 21 μM is approximately 6-fold less potent than ouabain's IC₅₀ of 3.5 μM, confirming it is a less potent but structurally unique inhibitor [1].

Secopregnane Cardenolide Structural Biology

Defined Source and Purity: Cynanchum stauntonii-Derived Secopregnane

Stauntosaponin A is a specific, well-characterized secopregnane glycoside isolated from the roots of Cynanchum stauntonii [1]. This is in contrast to other saponins, like Pulsatilla saponin A (PSA), which are derived from different plant genera and have been shown to possess significant hemolytic toxicity . While direct comparative toxicity data for Stauntosaponin A is not yet published, its distinct source and structural class (secopregnane vs. triterpenoid saponin) suggest a different toxicological profile. Commercial suppliers offer Stauntosaponin A at a purity of ≥98% [2].

Natural Product Sourcing Phytochemistry Quality Control

Unique Co-Occurring Profile for Authentication and Purity Verification

Stauntosaponin A is not isolated in isolation; it is extracted alongside a defined set of co-occurring compounds from Cynanchum stauntonii. The original isolation paper identifies five known co-isolates: anhydrohirundigenin monothevetoside, glaucogenin C mono-D-thevetoside, hirundoside A, cynatratoside A, and glaucogenin C [1]. This unique phytochemical fingerprint can serve as a robust quality control and authentication marker, differentiating a genuine Stauntosaponin A source material from synthetic analogs or misidentified batches from other plant species.

Analytical Chemistry Phytochemical Fingerprinting Quality Assurance

Potential Anti-Cancer Activity Based on Na⁺/K⁺-ATPase Inhibition

Stauntosaponin A has been identified as a potential anti-cancer research compound due to its Na⁺/K⁺-ATPase inhibitory activity [1]. The Na⁺/K⁺-ATPase pump is increasingly recognized as a target for cancer therapy, with cardiac glycosides demonstrating anti-proliferative effects in various cancer cell lines [2]. While specific cell line data for Stauntosaponin A is limited in primary literature, its potent inhibition of the pump (IC₅₀ = 21 μM) suggests it may induce similar anti-cancer effects as other inhibitors, but with a distinct structural class that could offer a different therapeutic window [1][2].

Cancer Biology Na+/K+-ATPase Signaling Drug Discovery

Optimal Research Applications for Stauntosaponin A Based on Verified Evidence


Na⁺/K⁺-ATPase Signalosome Dissection in Cancer Cell Lines

Stauntosaponin A, with its defined IC₅₀ of 21 μM, serves as a precise tool to inhibit the Na⁺/K⁺-ATPase pump in cancer cell lines (e.g., lung, breast) to study its non-pumping, signaling functions (the 'signalosome'). Its distinct secopregnane structure allows researchers to differentiate between the effects of classical cardenolide inhibition (e.g., by ouabain) and the potentially unique signaling outcomes triggered by this less potent but structurally novel inhibitor [1][2].

Structure-Activity Relationship (SAR) Studies for Secopregnane Glycosides

The co-isolation of Stauntosaponin A and B from the same plant source provides a unique paired set for SAR studies [1]. With a quantifiable 38% difference in Na⁺/K⁺-ATPase inhibitory potency (21 μM vs 29 μM) attributed solely to a change in the C-3 sugar moiety (oleandropyranosyl vs. thevetopyranosyl), researchers can use these compounds to map the pharmacophore requirements for secopregnane binding to the Na⁺/K⁺-ATPase α-subunit [1].

Quality Control Standard for Cynanchum stauntonii-Derived Extracts

In phytochemical and pharmaceutical quality control, Stauntosaponin A can be used as a marker compound to standardize and authenticate extracts of Cynanchum stauntonii roots. Its presence, along with the known co-isolates (e.g., glaucogenin C, hirundoside A), provides a definitive chemical fingerprint for the species, which is essential for ensuring batch-to-batch consistency in natural product research and development [1].

Comparative Toxicology Screening Against Hemolytic Saponins

Given the known hemolytic toxicity of some triterpenoid saponins like Pulsatilla saponin A (PSA) derivatives [2], Stauntosaponin A from the secopregnane class presents an opportunity for comparative toxicology. Researchers can directly compare the hemolytic potential of Stauntosaponin A (from Cynanchum) against PSA (from Pulsatilla) in standardized in vitro hemolysis assays to evaluate the safety profile of this distinct steroidal glycoside chemotype for potential in vivo applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stauntosaponin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.